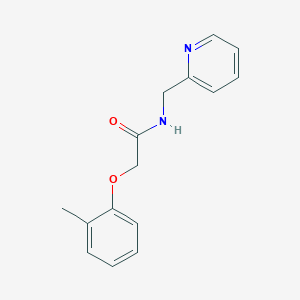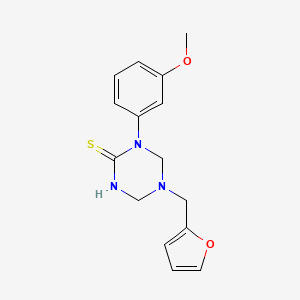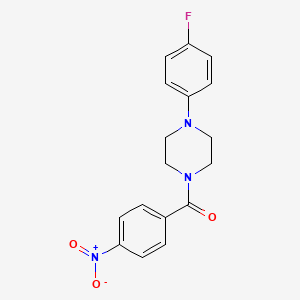![molecular formula C14H17N3O4S B5652498 N-methyl-N-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide](/img/structure/B5652498.png)
N-methyl-N-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-methyl-N-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide" belongs to a class of chemicals known for their diverse chemical and physical properties. Such compounds are often synthesized for various applications, including medicinal chemistry, material science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of similar compounds involves several key steps, including functional group transformations, ring closures, and coupling reactions. A common strategy includes the use of methanesulfonyl chloride in reactions to introduce the methanesulfonamide functional group. For example, Upadhyaya et al. (1997) described the synthesis of related compounds through methanesulfonic acid catalyzed reactions and subsequent transformations, highlighting the complexity and the variety of reactions involved in synthesizing such molecules (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).
Molecular Structure Analysis
The molecular structure of compounds in this class can be determined using techniques such as X-ray crystallography and NMR spectroscopy. These techniques provide detailed information on the molecular geometry, bond lengths, angles, and the three-dimensional arrangement of atoms within the compound. For instance, Al-Hourani et al. (2020) utilized X-ray crystallography to determine the molecular structure of similar tetrazole compounds, offering insights into the spatial arrangement of functional groups (Al-Hourani, El‐Barghouthi, Al-Awaida, McDonald, Fattash, El Soubani, Matalka, & Wuest, 2020).
Chemical Reactions and Properties
Compounds like "N-methyl-N-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide" participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and more, depending on the functional groups present. The chemical properties are influenced by the electron-withdrawing or donating nature of the substituents, impacting their reactivity and stability.
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. These properties are determined by the molecular structure and the intermolecular forces present in the compound.
Chemical Properties Analysis
The chemical properties encompass reactivity towards acids, bases, oxidizing and reducing agents, and other chemicals. These properties are dictated by the functional groups within the molecule and their electronic and steric configurations.
Research on compounds with similar structural motifs provides a foundation for understanding the behavior, synthesis, and applications of "N-methyl-N-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide". Each step in the synthesis and analysis contributes to a comprehensive understanding of its chemical nature and potential applications.
For further detailed information and insights into similar compounds and methodologies, exploring the provided references is recommended:
- (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997)
- (Al-Hourani, El‐Barghouthi, Al-Awaida, McDonald, Fattash, El Soubani, Matalka, & Wuest, 2020)
Propriétés
IUPAC Name |
N-methyl-N-[4-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-17(22(2,18)19)12-5-3-10(4-6-12)14-15-13(16-21-14)11-7-8-20-9-11/h3-6,11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCPYIWKCSFAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C2=NC(=NO2)C3CCOC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-10-methyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5652417.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5652422.png)
![1-(4-chlorobenzoyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5652428.png)


![3-(2,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5652445.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5652449.png)
![N,N-dimethyl-2-({[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652453.png)
![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(2-chlorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5652454.png)


![1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5652490.png)
![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)
